4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid 4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16565857
InChI: InChI=1S/C16H14N2O4S2/c1-17-10-6-3-2-5-9(10)12(14(17)21)13-15(22)18(16(23)24-13)8-4-7-11(19)20/h2-3,5-6H,4,7-8H2,1H3,(H,19,20)/b13-12+
SMILES:
Molecular Formula: C16H14N2O4S2
Molecular Weight: 362.4 g/mol

4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

CAS No.:

Cat. No.: VC16565857

Molecular Formula: C16H14N2O4S2

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid -

Specification

Molecular Formula C16H14N2O4S2
Molecular Weight 362.4 g/mol
IUPAC Name 4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Standard InChI InChI=1S/C16H14N2O4S2/c1-17-10-6-3-2-5-9(10)12(14(17)21)13-15(22)18(16(23)24-13)8-4-7-11(19)20/h2-3,5-6H,4,7-8H2,1H3,(H,19,20)/b13-12+
Standard InChI Key JEAVWYPQIONRJP-OUKQBFOZSA-N
Isomeric SMILES CN1C2=CC=CC=C2/C(=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)/C1=O
Canonical SMILES CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCC(=O)O)C1=O

Introduction

4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound that combines a thiazolidine ring with an indole moiety. This unique structural configuration is associated with significant biological activities and potential therapeutic applications. The compound belongs to the class of thiazolidinones, which are known for their diverse pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. These methods require careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and minimize by-products. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound.

Biological Activities and Potential Applications

Preliminary studies indicate that 4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid exhibits notable biological activities. It has been associated with modulation of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in metabolic processes and inflammation. This suggests potential therapeutic applications in fields related to metabolic disorders and inflammatory diseases.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-Oxo thiazolidine derivativesThiazolidine ringVarying substituents affecting biological activity
Indole-based compoundsIndole coreKnown for diverse biological activities
5-Arylidene thiazolidinonesArylidene substituentsEnhanced reactivity due to electron-withdrawing groups
4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acidThiazolidine and indole structuresSynergistic effects enhancing biological properties

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